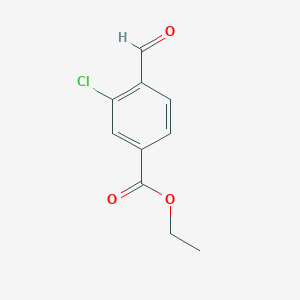

Ethyl 3-chloro-4-formylbenzoate

Übersicht

Beschreibung

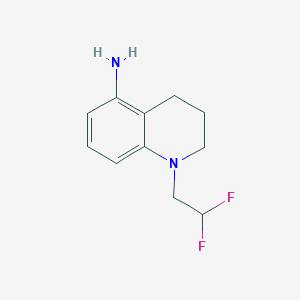

Ethyl 3-chloro-4-formylbenzoate is a chemical compound with the CAS Number: 1465327-51-8 . It has a molecular weight of 212.63 . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

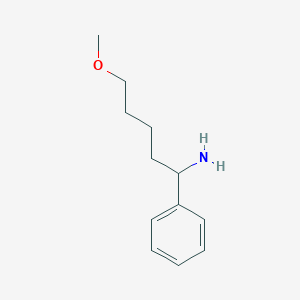

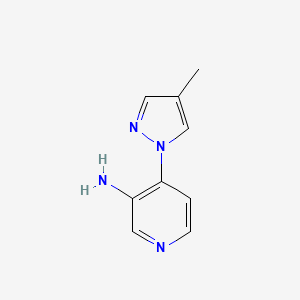

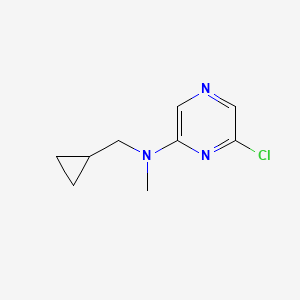

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.63 . It is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethyl Heterocycles

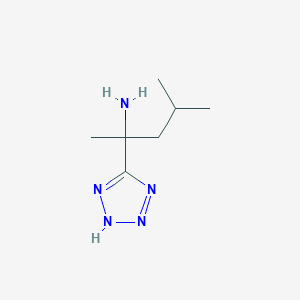

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to Ethyl 3-chloro-4-formylbenzoate, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed reactions, yielding various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Synthesis of Antiasthmatic Agents

Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, another compound similar to this compound, undergoes nucleophilic displacement to yield aryloxytriazolecarboxylates. These compounds have potential applications as antiasthmatic agents (Buckle et al., 1981).

Application in Antimicrobial Agents

A study involving a reaction that produces ethyl 3-chloro-4-oxothiazolidin-thiophene-2-carboxylate highlights its potential in antimicrobial activity. This compound has been used to synthesize ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which show promise as antimicrobial agents (Spoorthy et al., 2021).

Synthesis of Quinoline Derivatives

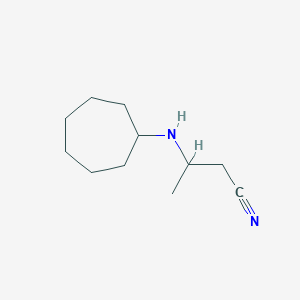

Ethyl 4-chloro-3-oxobutanoate, closely related to this compound, is used in the synthesis of quinoline derivatives. This process involves condensation with amino compounds, leading to the formation of ethyl 2-chloromethyl-3-quinoline carboxylates and other related compounds (Degtyarenko et al., 2007).

Diverse Chemical Synthesis

This compound is an intermediate in various synthesis processes. Its derivatives have been used in the preparation of different chemical compounds, demonstrating its versatility in chemical synthesis. These applications include the synthesis of crown ethers, aminomethylmonoalkylphosphinates, and benzothiazepines, among others (Wada et al., 1980), (Ding & Yan, 2012), (Katritzky et al., 2001).

Wirkmechanismus

Target of Action

Based on its chemical structure, it can be inferred that it may interact with various enzymes and proteins that have affinity for aromatic compounds .

Mode of Action

It is known that aromatic compounds like ethyl 3-chloro-4-formylbenzoate can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon atom, leading to a substitution of groups around the carbon atom .

Biochemical Pathways

Aromatic compounds are known to be involved in a wide range of biochemical pathways, including those involved in the metabolism of xenobiotics .

Pharmacokinetics

It is known that aromatic compounds generally have high gi absorption and are bbb permeant . The lipophilicity of this compound, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

It is known that aromatic compounds can interact with various cellular components, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound .

Safety and Hazards

The safety information for Ethyl 3-chloro-4-formylbenzoate includes a warning signal word . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals . There has been great interest in the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the research and application of Ethyl 3-chloro-4-formylbenzoate.

Eigenschaften

IUPAC Name |

ethyl 3-chloro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTMXQXNGDJWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743176 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-02-2 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)

![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)